1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane
Description
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[3-(4-chlorophenyl)azepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-18-8-6-15(7-9-18)17-3-1-2-10-22(13-17)20(23)19-12-14-4-5-16(19)11-14/h4-9,14,16-17,19H,1-3,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARJKMUUBOKHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane typically involves multiple steps:
Formation of the Bicyclo[2.2.1]hept-5-en-2-yl Moiety: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Introduction of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amines and alkyl halides.
Attachment of the Chlorophenyl Group: This step involves nucleophilic substitution reactions where the chlorophenyl group is introduced using chlorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]- and Bicyclo[2.2.2]-Based Analogs
1-{Bicyclo[2.2.2]octan-1-yl}ethan-1-one ()
- Structural Differences : The bicyclo[2.2.2]octane system replaces the bicyclo[2.2.1]heptene core, increasing ring strain and steric bulk. The absence of the azepane ring and chlorophenyl group reduces polarity.
- Physicochemical Properties: Higher molecular weight (C₁₀H₁₄O vs. target compound’s estimated C₁₈H₂₀ClNO) likely decreases solubility in polar solvents.
- Applications : Listed as a stock compound (), suggesting utility in organic synthesis intermediates.
1-Bicyclo[2.2.1]hept-5-en-2-ylethan-1-one-oxime ()
- Structural Similarities : Shares the bicyclo[2.2.1]heptene scaffold and carbonyl group but lacks the azepane ring and chlorophenyl substituent.
- Key Data: Property Value Molecular Formula C₉H₁₃NO Solubility 154.1 mg/L @ 20°C Vapor Pressure 0.001 mm Hg @ 20°C Comparison: The oxime derivative’s lower molecular weight and higher solubility suggest the target compound’s azepane and chlorophenyl groups may reduce aqueous solubility but enhance lipophilicity .
Azepane- and Piperazine-Based Analogs
1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane ()
- Structural Differences : Features a sulfonyl-linked piperazine-azepane system with a 4-chlorophenyl group. The absence of the bicyclo[2.2.1]heptene core alters conformational flexibility.
Chlorophenyl-Substituted Analogs
Cyclanilide and Propiconazole ()
- Cyclanilide : Contains a dichlorophenyl group and cyclopropane-carboxylic acid.
- Propiconazole : A triazole fungicide with a dichlorophenyl-dioxolane system.
Chromene Derivatives ()
Compound 1E (Chromene-3-carbonitrile)
- Structural Differences: Aromatic chromene core with amino, hydroxy, and nitrile groups.
Biological Activity
The compound 1-{bicyclo[2.2.1]hept-5-ene-2-carbonyl}-3-(4-chlorophenyl)azepane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of bicyclic compounds, characterized by its unique bicyclo[2.2.1]heptane framework. The molecular formula is with a molecular weight of approximately 360.45 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 360.45 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 625.9 °C at 760 mmHg |
| Flash Point | 214.2 °C |
| LogP | 4.4649 |
These properties indicate that the compound is relatively stable under standard conditions, which is important for its handling and application in biological studies.
Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, particularly as enzyme inhibitors. For instance, studies have shown that related bicyclic compounds can act as inhibitors of cathepsins, a family of proteolytic enzymes involved in various physiological processes and disease states .
Pharmacological Effects
- Anticancer Activity : Some derivatives of bicyclo[2.2.1]heptane have been studied for their anticancer properties, showing potential in inhibiting tumor growth through modulation of cellular pathways.
- Antimicrobial Activity : Bicyclic compounds have demonstrated antimicrobial effects against various bacterial strains, suggesting that they could be developed into new antibiotics.
- Neuroprotective Effects : Certain studies suggest that bicyclic structures may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Study 1: Inhibition of Cathepsin C
A study focusing on substituted bicyclo[2.2.1]heptanes found that these compounds exhibited potent inhibition against cathepsin C while displaying high selectivity towards other cathepsins . This selectivity is crucial for minimizing side effects in therapeutic applications.
Study 2: Genotoxicity Assessment
In a genotoxicity assessment involving bacterial cells, the compound was evaluated for its potential DNA-damaging effects. The results indicated that certain structural modifications could either enhance or mitigate genotoxic effects, highlighting the importance of structural optimization in drug design .
Toxicity and Safety Profile
The safety profile of bicyclic compounds is an essential consideration in their development as therapeutic agents. Preliminary toxicity assessments suggest that while some derivatives show promise in biological activity, careful evaluation is necessary to ensure safety and efficacy in clinical applications.
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
